molecular formula C15H32O2 B12752922 3-Methyl-1,1-DI-isopentyloxybutane CAS No. 13285-51-3

3-Methyl-1,1-DI-isopentyloxybutane

Cat. No.: B12752922
CAS No.: 13285-51-3
M. Wt: 244.41 g/mol
InChI Key: JZZYTJHSNUMURA-UHFFFAOYSA-N
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Description

3-Methyl-1,1-DI-isopentyloxybutane is an organic compound with the molecular formula C15H32O2 It is a branched ether, characterized by the presence of two isopentyloxy groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,1-DI-isopentyloxybutane typically involves the reaction of 3-methyl-1-butanol with isopentyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the ether linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acidic catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction environment. This approach allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,1-DI-isopentyloxybutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ether groups into alcohols.

    Substitution: The ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

3-Methyl-1,1-DI-isopentyloxybutane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-1,1-DI-isopentyloxybutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-butanol: A precursor in the synthesis of 3-Methyl-1,1-DI-isopentyloxybutane.

    Isopentyl alcohol: Another precursor used in the synthesis.

    3-Methyl-2-butanone: A structurally related ketone.

Uniqueness

This compound is unique due to its branched ether structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific solubility, reactivity, or stability characteristics are required.

Properties

CAS No.

13285-51-3

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

3-methyl-1,1-bis(3-methylbutoxy)butane

InChI

InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3

InChI Key

JZZYTJHSNUMURA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CC(C)C)OCCC(C)C

Origin of Product

United States

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